
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- is a complex organic compound with a unique structure that combines a propenamide backbone with a hydroxy-methoxyphenyl group and an imidazolyl-ethyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-methoxyphenyl intermediate, followed by the introduction of the propenamide group through amide bond formation. The final step involves the addition of the imidazolyl-ethyl substituent under controlled conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the imidazolyl-ethyl substituent enhances the compound’s affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (Z)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)methyl)-, (E)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
Uniqueness
The (E)-configuration of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)- imparts unique chemical and biological properties compared to its (Z)-isomer and other similar compounds. The specific arrangement of functional groups in the (E)-isomer enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87194-76-1 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-4-2-11(8-13(14)19)3-5-15(20)17-7-6-12-9-16-10-18-12/h2-5,8-10,19H,6-7H2,1H3,(H,16,18)(H,17,20)/b5-3+ |
Clé InChI |
WSWRSIRDNVKILE-HWKANZROSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CN=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


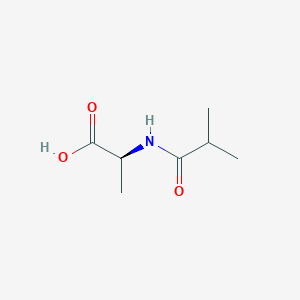

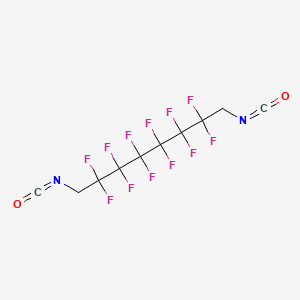
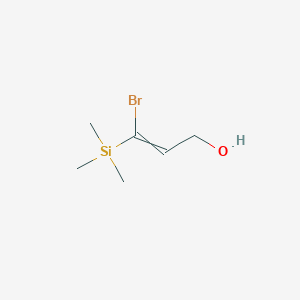
acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
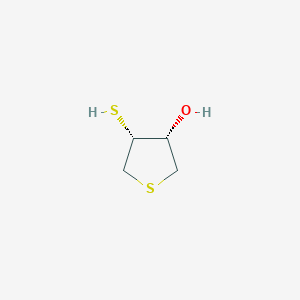
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
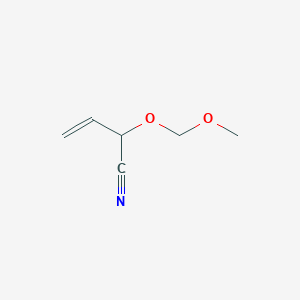
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
